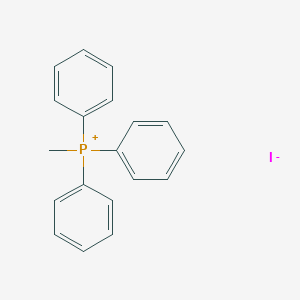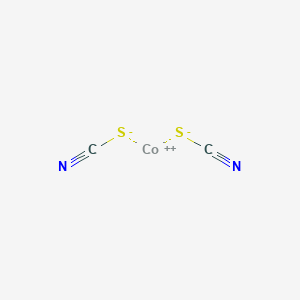
Cobalt(II) thiocyanate
描述
It is a coordination polymer with a layered structure in its anhydrous form and forms a trihydrate, Co(SCN)₂(H₂O)₃, which is used in various chemical tests . The compound is known for its vibrant blue color when it forms complexes, making it useful in analytical chemistry.
作用机制
Target of Action
Cobalt(II) thiocyanate, also known as Cobaltous thiocyanate, is an inorganic compound with the formula Co(SCN)2 . The primary targets of this compound are organic bases, particularly cocaine . It is used in the cobalt thiocyanate test (or Scott test) for detecting cocaine .
Mode of Action
The mode of action of this compound involves a color change reaction. When the cobalt thiocyanate reagent is added to cocaine hydrochloride, the surface of the particles turns a bright blue . This color change is interpreted as a positive response indicating the presence of cocaine . The solution changes back to pink upon adding some hydrochloric acid .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to its interaction with cocaine. The reactions involving cocaine hydrochloride yield a glassy, amorphous blue material . The blue precipitate isolated from reactions involving cocaine hydrochloride is comprised of a comparable ion pair (Hcocaine+)2[Co(SCN)4]2− .
Pharmacokinetics
Its interaction with cocaine and other organic bases suggests that it may have some degree of bioavailability when used in these contexts .
Result of Action
The primary result of the action of this compound is the formation of a blue species when it interacts with cocaine . This color change is used as an indicator in the cobalt thiocyanate test for detecting cocaine .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Additionally, the safety data sheet for this compound advises avoiding the generation of dusts , suggesting that the compound’s action, efficacy, and stability may be affected by the presence of dust or other particulate matter in the environment .
生化分析
Cellular Effects
For example, cobalt ions can replace zinc in certain enzymes, disrupting their function
Molecular Mechanism
It’s known that the compound forms a coordination polymer with a layered structure
Metabolic Pathways
Cobalt is a key component of vitamin B12, which is involved in several important metabolic pathways .
Transport and Distribution
Cobalt ions can be transported in the body bound to proteins such as transferrin .
Subcellular Localization
Cobalt ions can replace other metal ions in proteins, potentially affecting their localization and function .
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) thiocyanate can be synthesized through several methods:
-
Salt Metathesis Reaction: : This involves the reaction of aqueous cobalt(II) sulfate with barium thiocyanate, resulting in the formation of barium sulfate precipitate and cobaltous thiocyanate in solution:
CoSO4+Ba(SCN)2→BaSO4+Co(SCN)2
-
Reaction with Hexakisacetonitrile Cobalt(II) Tetrafluoroborate: : This method involves reacting hexakisacetonitrile cobalt(II) tetrafluoroborate with potassium thiocyanate, resulting in the precipitation of potassium tetrafluoroborate and cobaltous thiocyanate:
[Co(NCMe)6](BF4
属性
IUPAC Name |
cobalt(2+);dithiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDBQWVYFLTCFF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CoN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890569 | |
| Record name | Cobalt(II) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-60-5 | |
| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt(II) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59BVN759I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary analytical application of Cobaltous thiocyanate highlighted in the research?
A1: The research primarily focuses on the use of Cobaltous thiocyanate as a reagent in spectrophotometric determination of certain compounds. Specifically, one study [] details its use in quantifying Pyrilamine maleate (an antihistamine) by forming a colored ion-association product measurable with UV-Vis spectrophotometry. This method leverages the color change upon complex formation to enable quantification.
Q2: Can you elaborate on the interaction between Cobaltous thiocyanate and Pyrilamine maleate in this analytical method?
A2: While the exact mechanism isn't fully elucidated in the provided abstracts, the research suggests that Cobaltous thiocyanate and Pyrilamine maleate form an ion-association complex. This complex likely arises from the interaction between the positively charged Cobaltous ion and negatively charged moieties within the Pyrilamine maleate molecule. This interaction leads to a shift in the electronic environment and consequently, a change in the UV-Vis absorption spectrum, which allows for quantification. []
Q3: Beyond Pyrilamine maleate, is there evidence of Cobaltous thiocyanate's interaction with other compounds?
A3: Yes, research indicates that Cobaltous thiocyanate demonstrates a color reaction with Cocaine. [, ] Although the specific mechanism isn't detailed in the provided abstracts, this suggests a potential for Cobaltous thiocyanate to be employed in analytical techniques for identifying or quantifying Cocaine, similar to its application with Pyrilamine maleate.
Q4: Is there any information available regarding the spectroscopic characteristics of Cobaltous thiocyanate itself?
A4: One study [] specifically investigates the absorption spectrum of potassium cobaltous thiocyanate. This suggests that the compound possesses distinct spectroscopic properties, likely related to the electronic transitions within its structure, which can be further analyzed to understand its behavior in various chemical environments.
Q5: Are there any applications of Cobaltous thiocyanate beyond analytical chemistry?
A5: Research suggests potential applications of Cobaltous thiocyanate in material science. One study [] investigates its use in functionalizing porous poly ionic liquids for ammonia uptake. This highlights the possibility of leveraging Cobaltous thiocyanate's chemical properties for developing materials with specific gas adsorption capabilities.
Q6: What are the implications of the study on Cobaltous thiocyanate functionalized porous poly ionic liquids?
A6: This study demonstrates that the inclusion of Cobaltous thiocyanate significantly enhances the ammonia uptake capacity of the porous poly ionic liquid. [] This finding opens avenues for exploring its use in ammonia capture and storage, which holds significant environmental relevance, especially in mitigating ammonia emissions from various industrial processes.
Q7: Does the research provide any insights into the stability of Cobaltous thiocyanate?
A7: One study [] investigates the stability of the Cobaltous thiocyanate complex in a mixture of ethyl alcohol and water. This suggests that the compound's stability can be influenced by the surrounding solvent environment. Understanding these stability factors is crucial for optimizing its use in various applications, ensuring its efficacy and reliability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
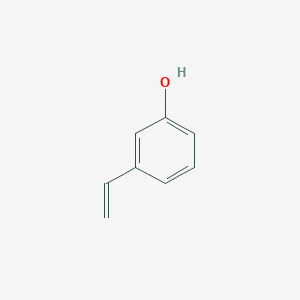


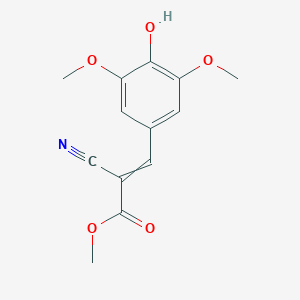
![Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-](/img/structure/B127246.png)
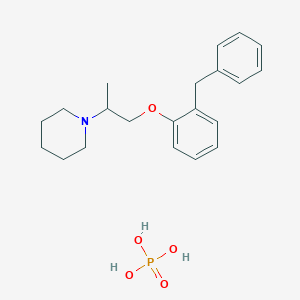

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)
